4-Octylbenzaldehyde

Description

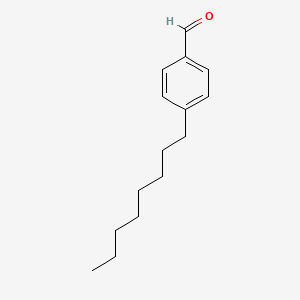

Structure

3D Structure

Properties

IUPAC Name |

4-octylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O/c1-2-3-4-5-6-7-8-14-9-11-15(13-16)12-10-14/h9-13H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHKVZPVHTKOSLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC1=CC=C(C=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0068521 | |

| Record name | Benzaldehyde, 4-octyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0068521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49763-66-8 | |

| Record name | 4-Octylbenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=49763-66-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzaldehyde, 4-octyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049763668 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzaldehyde, 4-octyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzaldehyde, 4-octyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0068521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 49763-66-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

4-octylbenzaldehyde synthesis methods

An In-Depth Technical Guide to the Synthesis of 4-octylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the principal synthetic methodologies for producing 4-octylbenzaldehyde, a valuable aromatic aldehyde intermediate. The document is structured to offer not just procedural details but also the underlying chemical rationale, catering to researchers and professionals in organic synthesis and drug development. We will explore two primary strategic pathways: the direct formylation of octylbenzene and the selective oxidation of 4-octylbenzyl alcohol. Key methods, including the Vilsmeier-Haack and Gattermann-Koch formylations, alongside modern catalytic oxidation techniques, are critically examined. Each section includes mechanistic insights, detailed experimental protocols, and comparative data to guide the selection of the most appropriate synthetic route based on laboratory capabilities, scale, and environmental considerations.

Introduction: The Significance of 4-octylbenzaldehyde

4-octylbenzaldehyde is an aromatic aldehyde characterized by a benzene ring substituted with a formyl group (-CHO) and an octyl group (-C₈H₁₇) at the para position. The long alkyl chain imparts significant lipophilicity, making it and its derivatives of interest in fields requiring tailored solubility and interaction with nonpolar environments, such as in the synthesis of liquid crystals, specialized polymers, and as intermediates for pharmacologically active molecules. The aldehyde functional group serves as a versatile handle for a multitude of subsequent chemical transformations, including reductive aminations, Wittig reactions, and oxidations to the corresponding carboxylic acid. Mastering its synthesis is therefore a critical step for accessing a wider range of complex target molecules.

Synthetic Strategies: A Comparative Overview

The synthesis of 4-octylbenzaldehyde can be broadly approached via two distinct strategies:

-

Direct Formylation: A one-step introduction of the aldehyde group onto the octylbenzene backbone.

-

Two-Step Oxidation: The synthesis of a precursor, 4-octylbenzyl alcohol, followed by its selective oxidation to the aldehyde.

The choice between these strategies depends on factors such as the availability of starting materials, tolerance of functional groups to harsh reagents, and desired process efficiency.

| Parameter | Direct Formylation (e.g., Vilsmeier-Haack) | Two-Step Oxidation (e.g., Catalytic) |

| Primary Starting Material | Octylbenzene | 4-octylbenzyl alcohol |

| Number of Core Steps | One | Two |

| Key Reagents | POCl₃, DMF or CO, HCl, AlCl₃ | Mild Oxidants (H₂O₂, O₂), Catalyst (Pt, Ni) |

| Typical Yields | Moderate to Good (e.g., ~77%)[1] | Good to Excellent (e.g., >90%)[2] |

| Key Advantages | Atom economy, fewer steps. | Milder conditions, "greener" options available. |

| Key Disadvantages | Harsh/toxic reagents, potential for side reactions. | Longer overall process, requires precursor synthesis. |

Pathway I: Direct Formylation of Octylbenzene

Direct formylation leverages the electron-donating nature of the octyl group, which activates the aromatic ring towards electrophilic substitution, primarily at the less sterically hindered para position.[3][4]

The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a reliable and widely used method for formylating electron-rich aromatic compounds.[5] It employs a "Vilsmeier reagent," a chloroiminium ion, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride, most commonly phosphorus oxychloride (POCl₃).[1][6]

The reaction proceeds in two main stages. First, DMF attacks POCl₃ to form the electrophilic Vilsmeier reagent, (chloromethylene)dimethyliminium chloride. In the second stage, the electron-rich octylbenzene attacks this weak electrophile, leading to the formation of an iminium ion intermediate after the restoration of aromaticity. This intermediate is then hydrolyzed during aqueous workup to yield the final 4-octylbenzaldehyde.[4][6]

Sources

- 1. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 2. Oxidation of Benzyl Alcohol Compounds in the Presence of Carbon Hybrid Supported Platinum Nanoparticles (Pt@CHs) in Oxygen Atmosphere - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jk-sci.com [jk-sci.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 6. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Physicochemical Properties of 4-Octylbenzaldehyde

Introduction: Beyond the Bench – Understanding 4-Octylbenzaldehyde in Modern Material Science

In the landscape of advanced organic materials, 4-octylbenzaldehyde (C₁₅H₂₂O) emerges as a molecule of significant interest, particularly for researchers and formulation scientists in the fields of liquid crystals, polymers, and specialty chemicals.[1] Its unique molecular architecture, characterized by a polar benzaldehyde head and a long, nonpolar octyl tail, imparts a distinct set of physicochemical properties that are not merely academic curiosities but are, in fact, pivotal to its application. This guide moves beyond a simple recitation of data points to provide a deeper, field-tested understanding of why 4-octylbenzaldehyde behaves as it does and how its properties can be leveraged in research and development. We will explore its core characteristics, the experimental methodologies for their validation, and the causal relationships between its structure and function, particularly in the synthesis of advanced materials like liquid crystals.

Core Physicochemical Properties: A Quantitative Overview

The utility of any chemical compound in a research or industrial setting begins with a thorough understanding of its fundamental physical and chemical parameters. For 4-octylbenzaldehyde, these properties are largely dictated by the interplay between its aromatic aldehyde functionality and the substantial C₈ alkyl chain.

| Property | Value | Significance in Application |

| Molecular Formula | C₁₅H₂₂O | Provides the elemental composition. |

| Molecular Weight | 218.34 g/mol | Influences volatility, boiling point, and reaction stoichiometry.[1] |

| IUPAC Name | 4-octylbenzaldehyde | The systematic nomenclature for unambiguous identification.[1] |

| CAS Number | 49763-66-8 | A unique identifier for database searches and regulatory compliance.[1] |

| Appearance | Colorless to pale yellow liquid (at STP) | The physical state under standard conditions. |

| Boiling Point | Estimated > 250 °C at 760 mmHg | High boiling point due to significant van der Waals forces from the long alkyl chain. This makes it suitable for high-temperature syntheses. |

| Melting Point | Not available (expected to be low) | The long, flexible octyl chain disrupts crystal lattice formation, likely resulting in a low melting point. |

| Density | Estimated ~0.95 g/cm³ | Lower than water, which is typical for long-chain hydrocarbons. |

| Solubility | Insoluble in water; Soluble in common organic solvents (e.g., ethanol, diethyl ether, toluene, chloroform) | The nonpolar octyl tail dominates, making it highly soluble in nonpolar solvents and immiscible with water. This is a critical consideration for reaction and purification solvent selection. |

| Refractive Index (n²⁰/D) | ~1.511 | Relates to the interaction of light with the molecule and is useful for purity assessment. |

Expert Analysis: The "Why" Behind the Properties

A deeper dive into the properties of 4-octylbenzaldehyde reveals the causal links between its structure and its macroscopic behavior.

Boiling Point: The Influence of the Octyl Tail

The boiling point of an aldehyde is elevated compared to a nonpolar alkane of similar molecular weight due to dipole-dipole interactions of the carbonyl group.[2][3] However, in the case of 4-octylbenzaldehyde, the primary contributor to its high boiling point is the substantial van der Waals forces originating from the long C₈ alkyl chain.[2][3] This is a crucial consideration in synthetic chemistry; for instance, in the synthesis of Schiff bases, which often requires elevated temperatures to drive the condensation reaction to completion, the low volatility of 4-octylbenzaldehyde is a significant advantage, minimizing loss of reactant.

Solubility: A Tale of Two Moieties

The solubility of 4-octylbenzaldehyde is a classic example of the "like dissolves like" principle.[4] The molecule possesses a polar aldehyde group and a nonpolar octyl chain. The long hydrocarbon tail, however, is the dominant feature, rendering the molecule overwhelmingly nonpolar. Consequently, it is virtually insoluble in water but readily dissolves in a range of organic solvents.[5][6] This has profound implications for its use in liquid crystal synthesis, where reactions are typically carried out in nonpolar organic solvents like ethanol or toluene.[7][8]

Applications in Liquid Crystal Synthesis: A Field-Proven Perspective

One of the most significant applications of 4-octylbenzaldehyde is as a precursor in the synthesis of thermotropic liquid crystals, particularly Schiff base (imine) type liquid crystals.[8][9] The molecular structure of 4-octylbenzaldehyde is ideally suited for this purpose. The rigid benzaldehyde core provides a foundational element for the mesogenic (liquid crystal-forming) structure, while the terminal octyl group introduces flexibility and influences the intermolecular interactions that govern the formation and stability of liquid crystalline phases.[8]

The synthesis of a Schiff base liquid crystal from 4-octylbenzaldehyde typically involves a condensation reaction with a substituted aniline, such as a 4-n-alkylaniline. The resulting imine linkage (-CH=N-) extends the rigid core of the molecule, a key requirement for mesophase formation. The two terminal alkyl chains (the octyl group from the benzaldehyde and the alkyl group from the aniline) play a crucial role in modulating the melting and clearing points of the liquid crystal, as well as the type of mesophase observed (e.g., nematic, smectic).

Caption: Synthesis of a Schiff base liquid crystal.

Experimental Protocols: A Self-Validating Approach

The following protocols are designed to be self-validating, providing a robust framework for the characterization of 4-octylbenzaldehyde.

Protocol 1: Determination of Boiling Point (High-Molecular-Weight Liquid)

Causality: For high-boiling-point liquids like 4-octylbenzaldehyde, standard distillation methods can be cumbersome. The Thiele tube or a similar micro-boiling point apparatus provides a more efficient and accurate determination.[10][11]

Methodology:

-

Preparation: Seal one end of a capillary tube by heating it in a flame.

-

Sample Introduction: Place a few drops of 4-octylbenzaldehyde into a small fusion tube.

-

Assembly: Invert the sealed capillary tube and place it inside the fusion tube containing the sample.

-

Heating: Attach the fusion tube to a thermometer and immerse it in a heating bath (e.g., a Thiele tube filled with silicone oil).

-

Observation: Heat the bath slowly. A stream of bubbles will emerge from the open end of the capillary tube as the air inside expands.

-

Equilibrium: Continue heating until a rapid and continuous stream of bubbles is observed. Then, remove the heat source.

-

Measurement: The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.

Protocol 2: Determination of Solubility

Causality: A systematic approach to solubility testing provides a clear profile of a compound's polarity and potential reactivity with acidic or basic solvents.[12][13][14]

Methodology:

-

Initial Screening (Water): To a test tube containing approximately 1 mL of deionized water, add 2-3 drops of 4-octylbenzaldehyde. Agitate the mixture. Observe for miscibility or the formation of a separate layer.

-

Organic Solvents: Repeat the process with common organic solvents such as ethanol, diethyl ether, and toluene. Observe for complete dissolution.

-

Acid/Base Testing (for informational purposes):

-

To a test tube containing 1 mL of 5% aq. HCl, add 2-3 drops of the sample and agitate. Observe for any reaction or dissolution.

-

To a test tube containing 1 mL of 5% aq. NaOH, add 2-3 drops of the sample and agitate. Observe for any reaction or dissolution.

-

Caption: Experimental workflow for characterization.

Spectroscopic Characterization: The Molecular Fingerprint

Spectroscopic analysis provides an unambiguous identification of 4-octylbenzaldehyde and confirms its purity.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic peaks for an aromatic aldehyde. A strong absorption around 1700 cm⁻¹ corresponds to the C=O stretch of the aldehyde.[15] The C-H stretch of the aldehyde will appear as two weak bands between 2820 and 2720 cm⁻¹. Aromatic C-H stretching will be observed above 3000 cm⁻¹, while the aliphatic C-H stretching of the octyl group will be seen just below 3000 cm⁻¹.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will show a characteristic singlet for the aldehydic proton between δ 9-10 ppm.[15] The aromatic protons will appear as a multiplet in the region of δ 7-8 ppm. The protons of the octyl chain will be visible in the upfield region (δ 0.8-2.7 ppm), with the benzylic protons (adjacent to the aromatic ring) appearing as a triplet around δ 2.6 ppm and the terminal methyl group as a triplet around δ 0.9 ppm.

-

¹³C NMR: The carbon NMR will show the carbonyl carbon at a characteristic downfield shift of around δ 190 ppm. The aromatic carbons will resonate in the δ 120-150 ppm region, and the aliphatic carbons of the octyl chain will appear in the upfield region (δ 14-40 ppm).

-

Safety and Handling

As with any chemical, proper safety precautions should be observed when handling 4-octylbenzaldehyde. It is advisable to work in a well-ventilated area and to wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, always consult the latest Safety Data Sheet (SDS) from the supplier.

Conclusion

4-Octylbenzaldehyde is a versatile molecule with a well-defined set of physicochemical properties that make it a valuable building block in materials science. Its high boiling point, solubility in organic solvents, and unique molecular structure are key to its successful application in the synthesis of liquid crystals and other advanced materials. A thorough understanding of these properties, grounded in robust experimental validation, is essential for any researcher or scientist working with this compound.

References

- 1. Benzaldehyde, 4-octyl- | C15H22O | CID 2734685 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. physical properties aldehydes ketones boiling point trends solubility odour smell effect of intermolecular bonding forces advanced A level organic chemistry revision notes doc brown [docbrown.info]

- 4. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 5. CAS 104-87-0: 4-Methylbenzaldehyde | CymitQuimica [cymitquimica.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group: Characterization, DFT and Mesomorphic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. byjus.com [byjus.com]

- 11. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 12. scribd.com [scribd.com]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 14. www1.udel.edu [www1.udel.edu]

- 15. orgchemboulder.com [orgchemboulder.com]

A Spectroscopic Guide to 4-Octylbenzaldehyde: Elucidating Molecular Structure

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for 4-octylbenzaldehyde. In the absence of publicly available experimental spectra, this guide leverages predictive methodologies and comparative data from homologous compounds to offer a robust interpretation of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics. This approach is designed to equip researchers, scientists, and drug development professionals with a foundational understanding of the key spectral features of this molecule, enabling its identification and characterization.

Introduction: The Role of Spectroscopy in Molecular Characterization

Spectroscopic techniques are indispensable tools in modern chemistry, providing detailed information about the structure, composition, and dynamics of molecules. By probing the interaction of electromagnetic radiation with matter, we can deduce the connectivity of atoms, identify functional groups, and determine the overall molecular architecture. For a molecule like 4-octylbenzaldehyde, a combination of NMR, IR, and MS provides a complete picture of its chemical identity.

This guide will delve into the predicted spectroscopic data for 4-octylbenzaldehyde, offering a detailed rationale for the expected spectral features. The interpretations are grounded in fundamental principles of spectroscopy and supported by experimental data from related aromatic aldehydes.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful technique for elucidating the precise structure of organic molecules in solution. It provides information on the chemical environment of individual nuclei, primarily ¹H (proton) and ¹³C (carbon-13).

Experimental Protocol: Acquiring NMR Spectra

A standard approach for acquiring NMR spectra of a compound like 4-octylbenzaldehyde would involve dissolving the sample in a deuterated solvent, typically deuterated chloroform (CDCl₃), to a concentration of 5-10 mg/mL. The use of a deuterated solvent is crucial to avoid large solvent signals that would otherwise obscure the analyte's signals. Tetramethylsilane (TMS) is commonly added as an internal standard for chemical shift referencing (δ = 0.00 ppm). The spectra would be recorded on a high-field NMR spectrometer, for instance, at a proton frequency of 400 or 500 MHz.

Caption: Workflow for NMR sample preparation and spectral acquisition.

¹H NMR Spectroscopy: A Proton's Perspective

The predicted ¹H NMR spectrum of 4-octylbenzaldehyde is expected to show distinct signals corresponding to the aldehydic proton, the aromatic protons, and the protons of the octyl chain.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aldehyde (-CHO) | ~9.98 | Singlet (s) | 1H |

| Aromatic (Ha) | ~7.82 | Doublet (d) | 2H |

| Aromatic (Hb) | ~7.35 | Doublet (d) | 2H |

| Benzylic (-CH₂-) | ~2.68 | Triplet (t) | 2H |

| Alkyl (-CH₂-)n | ~1.62 - 1.29 | Multiplet (m) | 12H |

| Terminal Methyl (-CH₃) | ~0.88 | Triplet (t) | 3H |

Interpretation:

-

Aldehyde Proton (CHO): This proton is highly deshielded due to the electron-withdrawing nature of the carbonyl group and is expected to appear as a sharp singlet far downfield, around 9.98 ppm.

-

Aromatic Protons (Ha, Hb): The para-substitution pattern of the benzene ring leads to a simplified aromatic region. The two protons ortho to the electron-withdrawing aldehyde group (Ha) are more deshielded and are predicted to resonate as a doublet around 7.82 ppm. The two protons ortho to the electron-donating octyl group (Hb) are less deshielded and should appear as a doublet around 7.35 ppm.

-

Octyl Chain Protons: The benzylic protons, those directly attached to the aromatic ring, are deshielded by the ring current and are expected to appear as a triplet around 2.68 ppm. The remaining methylene groups of the octyl chain will produce a complex multiplet in the upfield region of 1.29-1.62 ppm. The terminal methyl group, being the most shielded, will appear as a triplet around 0.88 ppm.

Caption: Predicted ¹H NMR assignments for 4-octylbenzaldehyde.

¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton

The ¹³C NMR spectrum provides complementary information, showing a signal for each unique carbon atom in the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Aldehyde (C=O) | ~192.5 |

| Aromatic (C-CHO) | ~135.0 |

| Aromatic (C-octyl) | ~150.0 |

| Aromatic (CH, ortho to CHO) | ~130.0 |

| Aromatic (CH, ortho to octyl) | ~129.5 |

| Benzylic (-CH₂-) | ~36.0 |

| Alkyl (-CH₂-)n | ~31.8, 31.5, 29.4, 29.2, 29.1 |

| Terminal Methyl (-CH₃) | ~14.1 |

Interpretation:

-

Carbonyl Carbon: The aldehyde carbonyl carbon is the most deshielded carbon and is expected to appear at a characteristic downfield shift of around 192.5 ppm.

-

Aromatic Carbons: The four distinct aromatic carbons will have shifts between 129 and 150 ppm. The carbon attached to the aldehyde group (C-CHO) and the carbon attached to the octyl group (C-octyl) are quaternary and will have distinct shifts. The two sets of equivalent aromatic CH carbons will also be resolved.

-

Octyl Chain Carbons: The carbons of the octyl chain will resonate in the upfield region. The benzylic carbon will be around 36.0 ppm, while the other methylene carbons will have signals in the range of 29-32 ppm. The terminal methyl carbon will be the most shielded, appearing around 14.1 ppm.

II. Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds.

Experimental Protocol: Acquiring an IR Spectrum

An IR spectrum of 4-octylbenzaldehyde, which is a liquid at room temperature, can be easily obtained by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr) and mounting the plates in the spectrometer. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a small amount of the sample is placed directly on the ATR crystal.

Caption: Workflow for electron ionization mass spectrometry.

Predicted Mass Spectrum

-

Molecular Ion (M⁺): The molecular weight of 4-octylbenzaldehyde (C₁₅H₂₂O) is 218.34 g/mol . The mass spectrum should show a molecular ion peak at m/z = 218.

-

Key Fragmentation Patterns:

-

Loss of a Hydrogen Radical (M-1): A peak at m/z = 217, corresponding to the loss of the aldehydic hydrogen, is expected.

-

Benzylic Cleavage: The most significant fragmentation pathway for alkylbenzenes is cleavage of the bond beta to the aromatic ring. For 4-octylbenzaldehyde, this would involve the loss of a heptyl radical (C₇H₁₅•), leading to a prominent peak at m/z = 119. This fragment corresponds to the stable tropylium-like ion.

-

Loss of the Octyl Chain: Cleavage of the bond between the aromatic ring and the octyl chain would result in a fragment at m/z = 121 (the benzaldehyde cation radical) and another at m/z = 91 (the tropylium ion).

-

Alkyl Chain Fragmentation: The octyl chain itself can undergo fragmentation, leading to a series of peaks separated by 14 mass units (corresponding to CH₂ groups).

-

Caption: Predicted major fragmentation pathways for 4-octylbenzaldehyde in EI-MS.

Conclusion

The combined analysis of predicted ¹H NMR, ¹³C NMR, IR, and mass spectral data provides a detailed and self-validating picture of the molecular structure of 4-octylbenzaldehyde. The key diagnostic features include the aldehydic proton and carbon signals in the NMR spectra, the strong carbonyl stretch in the IR spectrum, and the characteristic benzylic cleavage in the mass spectrum. This guide serves as a valuable resource for the identification and characterization of 4-octylbenzaldehyde and related compounds, demonstrating the power of a multi-spectroscopic approach in chemical analysis.

References

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

-

National Institute of Advanced Industrial Science and Technology (AIST), Japan. (n.d.). Spectral Database for Organic Compounds (SDBS). Retrieved January 5, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2734685, 4-octylbenzaldehyde. Retrieved January 5, 2026, from [Link].

theoretical studies and computational analysis of 4-octylbenzaldehyde

An In-depth Technical Guide to the Theoretical and Computational Analysis of 4-Octylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the theoretical and computational analysis of 4-octylbenzaldehyde (C₁₅H₂₂O), an aromatic aldehyde with significant potential in materials science and medicinal chemistry. As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but the underlying scientific rationale, ensuring that the described protocols are both robust and adaptable. We will explore the foundational principles of quantum chemical calculations, detail a systematic workflow for analyzing the molecule's structural and electronic properties using Density Functional Theory (DFT), and demonstrate its application in a drug development context through molecular docking simulations. All methodologies are presented to be self-validating, grounded in established computational chemistry principles, and supported by authoritative references.

Introduction: The Molecular Profile of 4-Octylbenzaldehyde

4-Octylbenzaldehyde is an organic compound characterized by a benzaldehyde ring substituted with an eight-carbon alkyl chain at the para (4) position.[1] This long, nonpolar octyl group imparts significant lipophilicity to the molecule, a feature that can profoundly influence its interactions in biological systems and its properties in material applications. The presence of the reactive aldehyde group combined with the hydrophobic tail makes it an intriguing scaffold for chemical synthesis and a candidate for investigation in drug discovery programs.[2]

The foundational step in any computational study is to define the molecule's identity and properties.

| Identifier | Value |

| IUPAC Name | 4-octylbenzaldehyde |

| Molecular Formula | C₁₅H₂₂O[1] |

| Molecular Weight | 218.33 g/mol [1] |

| SMILES | CCCCCCCCC1=CC=C(C=C1)C=O[1] |

| InChIKey | IHKVZPVHTKOSLW-UHFFFAOYSA-N[1] |

Table 1: Core Identifiers for 4-Octylbenzaldehyde.

| Computed Property | Value | Significance in Drug Development |

| XLogP3 | 5.2[1] | Predicts high lipophilicity, suggesting good membrane permeability but potentially poor aqueous solubility. |

| Hydrogen Bond Donor Count | 0[1] | The molecule cannot donate hydrogen bonds. |

| Hydrogen Bond Acceptor Count | 1 (from the carbonyl oxygen)[1] | The molecule can accept one hydrogen bond, influencing its interaction with biological targets. |

| Rotatable Bond Count | 8[1] | Indicates significant conformational flexibility, which must be accounted for in docking studies. |

| Topological Polar Surface Area | 17.1 Ų[1] | Suggests good potential for oral bioavailability and cell permeability. |

Table 2: Key Computed Physicochemical Properties of 4-Octylbenzaldehyde and their relevance.[1]

The Theoretical Engine: Quantum Chemical Calculations

To understand a molecule's behavior at the electronic level, we turn to quantum chemistry. These computational methods solve approximations of the Schrödinger equation to calculate a molecule's electronic structure and properties.[3][4] For molecules of this size, Density Functional Theory (DFT) offers an optimal balance of computational cost and accuracy.[3][4] DFT calculates the electron density of a system to determine its energy, which is computationally more efficient than calculating the wavefunctions of every individual electron.[5]

Causality in Method Selection:

-

Functional - B3LYP: The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is chosen for its proven track record in providing reliable geometric and electronic data for a wide range of organic molecules.[2][6][7]

-

Basis Set - 6-31G(d,p): This basis set provides a flexible and robust description of the electron orbitals. The "(d,p)" notation indicates the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p), which are crucial for accurately describing the anisotropic electron distribution in bonds and lone pairs, a necessity for a molecule containing a carbonyl group.[2][8]

A Validated Workflow for Computational Analysis

A rigorous computational analysis follows a logical progression, where the output of each step serves as a validated input for the next. This ensures the integrity of the final results.

Caption: A self-validating workflow for the computational analysis of 4-octylbenzaldehyde.

Protocol: Geometry Optimization

Objective: To find the lowest energy, most stable three-dimensional conformation of 4-octylbenzaldehyde.

Methodology:

-

Input Structure: Begin with an initial 3D structure of 4-octylbenzaldehyde. This can be generated from its SMILES string in software like GaussView or Avogadro.

-

Select Theory Level: In the calculation setup (e.g., in Gaussian 09W), specify the DFT method as B3LYP and the basis set as 6-31G(d,p).[8]

-

Initiate Optimization: Run a geometry optimization calculation. The algorithm will iteratively adjust the positions of the atoms to minimize the total energy of the molecule.

-

Convergence Criteria: The optimization is complete when the forces on each atom approach zero and the energy change between steps is negligible, indicating a stable point on the potential energy surface has been reached.[2]

Protocol: Vibrational Frequency Analysis

Objective: To confirm that the optimized structure is a true energy minimum and to predict its infrared (IR) spectrum.

Methodology:

-

Use Optimized Geometry: The output geometry from the optimization step is used as the input for the frequency calculation.

-

Set Calculation Type: Specify a frequency calculation at the same level of theory (B3LYP/6-31G(d,p)).

-

Execute and Analyze: The software calculates the vibrational modes of the molecule.

-

Self-Validation: A true energy minimum will have zero imaginary frequencies. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, requiring re-optimization.[2]

-

Spectral Prediction: The calculated vibrational frequencies and their intensities can be used to generate a theoretical IR spectrum, which can be compared with experimental data for validation.[6]

-

Analysis of Electronic Properties

Once a validated structure is obtained, its electronic properties can be calculated to understand its reactivity and spectroscopic behavior.

Key Parameters:

-

HOMO (Highest Occupied Molecular Orbital) & LUMO (Lowest Unoccupied Molecular Orbital): These frontier orbitals are critical. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons.

-

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability and reactivity. A smaller gap suggests the molecule is more easily excitable and more reactive.[2]

-

Molecular Electrostatic Potential (MEP): The MEP surface is a color-coded map of the electrostatic potential on the molecule's surface. It visually identifies electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue) regions, providing a guide to intermolecular interactions.[8]

| Calculated Property | Hypothetical Value | Interpretation |

| HOMO Energy | -6.25 eV | Represents the energy required to remove an electron. |

| LUMO Energy | -1.98 eV | Represents the energy released when an electron is added. |

| HOMO-LUMO Gap | 4.27 eV | A relatively large gap suggests good kinetic stability. |

| Dipole Moment | ~3.5 Debye | Indicates a moderately polar molecule, driven by the carbonyl group. |

Table 3: Hypothetical Electronic Properties of 4-Octylbenzaldehyde calculated at the B3LYP/6-31G(d,p) level of theory.

Application in Drug Development: Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, like 4-octylbenzaldehyde) when bound to a second (a receptor or enzyme) to form a stable complex.[9][10] It is a cornerstone of structure-based drug design.

Caption: A standard workflow for performing molecular docking simulations.

Protocol: Molecular Docking Simulation

Objective: To predict the binding affinity and interaction patterns of 4-octylbenzaldehyde with a selected protein target.

Methodology:

-

Receptor Preparation:

-

Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

-

Using software like AutoDock Tools or Chimera, prepare the protein by removing water molecules, co-crystallized ligands, and adding polar hydrogens.[10][11] This step is critical for correct charge and hydrogen bond calculations.

-

-

Ligand Preparation:

-

Use the energy-minimized structure of 4-octylbenzaldehyde from the DFT calculations.

-

Define rotatable bonds to allow for conformational flexibility during docking.

-

-

Grid Generation:

-

Define a three-dimensional grid box that encompasses the active or binding site of the protein target. The size of the box must be sufficient to allow the ligand to move and rotate freely within the site.[11]

-

-

Docking Execution:

-

Run the docking algorithm (e.g., AutoDock Vina).[9] The program will systematically sample different conformations and orientations of the ligand within the grid box, scoring each "pose" based on a scoring function that estimates the binding free energy.

-

-

Results Analysis:

-

The primary output is a ranked list of binding poses and their corresponding binding energies (in kcal/mol). A more negative value indicates a stronger predicted binding affinity.[10]

-

Visualize the top-ranked poses to analyze key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between 4-octylbenzaldehyde and the protein's amino acid residues.

-

| Target Protein | PDB ID | Function | Hypothetical Binding Energy (kcal/mol) |

| ALDH1A3 | (e.g., 5L4O) | Aldehyde Dehydrogenase, implicated in cancer stem cell survival | -7.8 |

| FabH | (e.g., 5ZH8) | β-ketoacyl-ACP synthase III, bacterial fatty acid synthesis enzyme | -8.2 |

Table 4: Hypothetical Molecular Docking Results for 4-Octylbenzaldehyde against relevant drug targets.[11][12]

Conclusion and Future Directions

The theoretical and computational analysis of 4-octylbenzaldehyde provides invaluable, atom-level insights into its structural, electronic, and interactive properties. The workflow detailed in this guide, centered on DFT calculations and molecular docking, represents a robust, validated approach for characterizing this molecule. The results from such studies can effectively guide synthetic efforts, explain experimental observations, and prioritize candidates in early-stage drug discovery by predicting their potential to interact with specific biological targets. Future work should focus on validating these computational predictions through synthesis and in vitro assays, as well as exploring more advanced computational techniques like molecular dynamics simulations to understand the dynamic behavior of the ligand-receptor complex over time.

References

- 1. Benzaldehyde, 4-octyl- | C15H22O | CID 2734685 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Quantum Chemistry Calculations for Metabolomics: Focus Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Quantum chemical calculations and their uses | Research, Society and Development [rsdjournal.org]

- 6. FT-IR spectroscopy and DFT calculation study on the solvent effects of benzaldehyde in organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The DFT study on the reaction between benzaldehyde and 4-amine-4H-1,2,4-triazole and their derivatives as a source of stable hemiaminals and Schiff bases. Effect of substitution and solvation on the reaction mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Molecular Docking as A Computational Tool for Analyzing Product Mediated Inhibition for β-Galactosidase Immobilized on Glutaraldehyde Modified Matrices – Oriental Journal of Chemistry [orientjchem.org]

- 11. Structural, CSD, Molecular Docking, Molecular Dynamics, and Hirshfeld Surface Analysis of a New Mesogen, Methyl-4-(5-(4-(octyloxy)phenyl)-1,2,4-oxadiazol-3-yl)benzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

A Technical Guide to the Discovery and Historical Synthesis of Substituted Benzaldehydes

Introduction: The Aromatic Aldehyde that Shaped Modern Chemistry

Substituted benzaldehydes, a class of organic compounds characterized by a benzene ring bearing a formyl group and at least one other substituent, are foundational pillars of modern organic synthesis. Their unique reactivity, a consequence of the electrophilic carbonyl carbon and the modifiable electronic landscape of the aromatic ring, has established them as indispensable intermediates in the synthesis of a vast portfolio of molecules, from life-saving pharmaceuticals to vibrant dyes and captivating fragrances.[1] This guide provides an in-depth exploration of the discovery and historical evolution of synthetic methodologies for creating these versatile chemical building blocks. We will delve into the seminal discoveries that first brought these molecules to light and trace the development of the classical named reactions that became the bedrock of their synthesis, offering a perspective that blends historical context with the mechanistic understanding and practical considerations of a seasoned chemist.

Part 1: Foundational Discoveries - From Bitter Almonds to the Benzoyl Radical

The journey into the world of aromatic aldehydes began not in a laboratory, but with a natural product. In 1803, the French pharmacist Martrès first isolated the simplest of these compounds, benzaldehyde, from the oil of bitter almonds (Prunus dulcis).[1] This initial discovery sparked the curiosity of the burgeoning chemical community.

However, it was the collaborative genius of Friedrich Wöhler and Justus von Liebig in 1832 that truly unlocked the chemical nature of benzaldehyde.[2][3] Their groundbreaking work not only marked the first successful chemical synthesis of this aromatic aldehyde but also introduced the revolutionary concept of the "benzoyl radical" (C₇H₅O).[2][4] They observed that this group of atoms remained intact through a series of chemical transformations, behaving almost like an element.[2][4] This was a pivotal moment in the development of structural theory in organic chemistry, providing a framework for understanding the reactivity of a whole class of related compounds.[3]

Caption: Wöhler and Liebig's concept of the benzoyl radical.

Part 2: The Dawn of Synthetic Methodology - Classical Formylation Reactions

The late 19th and early 20th centuries witnessed a surge in the development of synthetic methods to introduce a formyl group onto an aromatic ring, a process known as formylation. These "named reactions" became the workhorses for the synthesis of a wide variety of substituted benzaldehydes.

The Reimer-Tiemann Reaction (1876): Formylating Phenols

Discovered by Karl Reimer and Ferdinand Tiemann, this reaction provided the first general method for the ortho-formylation of phenols.[5][6] The reaction typically involves treating a phenol with chloroform in a strong alkaline solution.[5][6] The primary product is the corresponding ortho-hydroxybenzaldehyde, with a smaller amount of the para isomer also being formed.[7]

Mechanism and Causality: The key to the Reimer-Tiemann reaction is the in-situ generation of dichlorocarbene (:CCl₂) from chloroform and a strong base.[5][7] The phenoxide ion, formed by the deprotonation of the phenol in the alkaline medium, is highly nucleophilic and attacks the electrophilic dichlorocarbene.[5] The resulting intermediate is then hydrolyzed to yield the aldehyde. The preference for ortho substitution is attributed to the coordination between the phenoxide oxygen and the dichlorocarbene.

Caption: Simplified workflow of the Reimer-Tiemann reaction.

Historical Protocol for Salicylaldehyde Synthesis:

-

A solution of phenol in aqueous sodium hydroxide is prepared in a flask equipped with a reflux condenser.

-

The solution is heated, and chloroform is added dropwise with vigorous stirring.

-

The reaction mixture is refluxed for several hours.

-

After cooling, excess chloroform is removed by steam distillation.

-

The remaining solution is acidified, and the salicylaldehyde is isolated by a second steam distillation.[8]

The Gattermann Reaction (1898): A Versatile Formylation

Ludwig Gattermann developed a method to formylate aromatic compounds using a mixture of hydrogen cyanide (HCN) and hydrogen chloride (HCl) in the presence of a Lewis acid catalyst, such as aluminum chloride.[9] This reaction is similar in principle to the Friedel-Crafts acylation. A significant modification of this reaction involves the use of zinc cyanide, which is a solid and therefore safer to handle than gaseous HCN.[10]

Mechanism and Causality: The Gattermann reaction proceeds through the formation of an electrophilic species, formimidoyl chloride, from HCN and HCl. The Lewis acid catalyst activates this species, which then attacks the aromatic ring in an electrophilic aromatic substitution. The resulting aldimine intermediate is subsequently hydrolyzed to the aldehyde.

Historical Protocol for the Synthesis of a Phenolic Aldehyde:

-

The phenolic substrate is dissolved in an anhydrous solvent like ether.

-

Zinc cyanide and a Lewis acid catalyst (e.g., AlCl₃) are added.

-

A stream of dry hydrogen chloride gas is passed through the mixture at a low temperature.

-

The reaction is allowed to proceed for several hours.

-

The resulting aldimine hydrochloride precipitates and is collected.

-

The precipitate is hydrolyzed with water to yield the aldehyde.

The Gattermann-Koch Reaction (1897): Formylation with Carbon Monoxide

A variation of the Gattermann reaction, developed by Gattermann and Julius Arnold Koch, utilizes carbon monoxide (CO) and HCl in the presence of a copper(I) chloride and aluminum chloride catalyst.[10] This method is particularly useful for the formylation of simple aromatic hydrocarbons like benzene and toluene, but it is not applicable to phenol and phenol ether substrates.[10]

Mechanism and Causality: The reaction is believed to proceed through the formation of the unstable formyl chloride, which then acts as the electrophile in a Friedel-Crafts-type reaction. The copper(I) chloride is thought to act as a co-catalyst.

The Vilsmeier-Haack Reaction (1927): A Milder Approach

Discovered by Anton Vilsmeier and Albrecht Haack, this reaction uses a phosphoryl chloride and a substituted amide, most commonly N,N-dimethylformamide (DMF), to formylate electron-rich aromatic compounds.[11][12][13] The reactive electrophile in this reaction is the Vilsmeier reagent, a chloroiminium ion, which is milder than the electrophiles in the Gattermann and Gattermann-Koch reactions.[14][15]

Mechanism and Causality: The Vilsmeier reagent is formed from the reaction of DMF and phosphoryl chloride.[12] This electrophile then attacks the electron-rich aromatic ring. The resulting intermediate is hydrolyzed during workup to yield the corresponding aldehyde.

Caption: General workflow of the Vilsmeier-Haack reaction.

Part 3: A Comparative Overview of Classical Formylation Methods

The choice of a particular synthetic method in the late 19th and early 20th centuries was dictated by the nature of the starting material, the desired product, and the available reagents and equipment. The following table provides a comparative summary of these classical reactions.

| Reaction | Year | Substrates | Reagents | Key Intermediate | Advantages | Disadvantages |

| Reimer-Tiemann | 1876 | Phenols, electron-rich heterocycles[5][7] | CHCl₃, strong base[5] | Dichlorocarbene[5][7] | Does not require anhydrous or acidic conditions.[16] | Often low yields, formation of isomers, harsh basic conditions.[7] |

| Gattermann | 1898 | Aromatic hydrocarbons, phenols, ethers[9] | HCN, HCl, Lewis acid (e.g., AlCl₃)[9] | Formimidoyl chloride complex | Versatile for a range of aromatic compounds. | Use of highly toxic HCN. |

| Gattermann-Koch | 1897 | Aromatic hydrocarbons[10] | CO, HCl, AlCl₃, CuCl[10] | Formyl chloride (postulated)[10] | Utilizes readily available carbon monoxide. | Not applicable to phenols and their ethers.[10] |

| Vilsmeier-Haack | 1927 | Electron-rich aromatics and heterocycles[12][13] | POCl₃, DMF[12][13] | Vilsmeier reagent (chloroiminium ion)[12][15] | Milder reaction conditions, good yields for activated substrates. | Limited to electron-rich substrates. |

Part 4: The Expanding Family of Substituted Benzaldehydes and Their Applications

The development of these formylation reactions opened the floodgates for the synthesis of a vast array of substituted benzaldehydes, each with its unique properties and applications.

-

Hydroxybenzaldehydes: Salicylaldehyde (o-hydroxybenzaldehyde), a primary product of the Reimer-Tiemann reaction, became a key intermediate in the synthesis of coumarin, a compound with a characteristic sweet odor used in perfumes and as a precursor to anticoagulants.[8] Vanillin (4-hydroxy-3-methoxybenzaldehyde), the main component of vanilla flavor, was first synthesized from guaiacol by Reimer in 1876.[17][18] Its synthesis was a major milestone in the flavor and fragrance industry.[17]

-

Aminobenzaldehydes: p-Aminobenzaldehyde, synthesized from p-nitrotoluene, became an important intermediate in the production of dyes and pharmaceuticals.[19][20][21] Its synthesis often involved the reduction of the corresponding nitro compound.[19]

-

Nitrobenzaldehydes: The nitration of benzaldehyde yields a mixture of meta and ortho isomers. These compounds served as crucial starting materials for the synthesis of other substituted benzaldehydes through the reduction of the nitro group to an amino group.

-

Halobenzaldehydes: The synthesis of halobenzaldehydes was achieved through methods like the side-chain chlorination of toluenes followed by hydrolysis.[22] These compounds are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.

The availability of this diverse range of substituted benzaldehydes had a profound impact on various industries:

-

The Dye Industry: Benzaldehyde and its derivatives were instrumental in the development of synthetic dyes. For instance, the condensation of benzaldehyde with dimethylaniline leads to the formation of the leuco form of malachite green, a vibrant triphenylmethane dye first synthesized by Hermann Fischer in 1877.[23][24][25]

-

The Pharmaceutical Industry: The late 19th and early 20th centuries saw the emergence of the modern pharmaceutical industry, which relied heavily on synthetic organic chemistry.[1][26] Substituted benzaldehydes were key building blocks in the synthesis of early drugs.[27][28] For example, they were used in the synthesis of various heterocyclic compounds that form the core of many therapeutic agents.

Conclusion: A Legacy of Innovation

The discovery and historical development of synthetic routes to substituted benzaldehydes represent a compelling chapter in the history of organic chemistry. From the initial isolation from a natural source to the elucidation of the benzoyl radical concept and the subsequent invention of a powerful arsenal of formylation reactions, the journey of these aromatic aldehydes is a testament to the ingenuity and perseverance of chemists. The work of pioneers like Wöhler, Liebig, Reimer, Tiemann, Gattermann, and Vilsmeier and Haack laid a robust foundation upon which much of modern synthetic chemistry is built. The principles they established and the reactions they discovered continue to be relevant, providing a rich historical and practical context for today's researchers, scientists, and drug development professionals as they continue to build upon this remarkable legacy.

References

- 1. Early drug discovery and the rise of pharmaceutical chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Justus von Liebig and Friedrich Wöhler | Science History Institute [sciencehistory.org]

- 3. Friedrich Wöhler - Wikipedia [en.wikipedia.org]

- 4. encyclopedia.com [encyclopedia.com]

- 5. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]

- 6. Reimer Tiemann Reaction Mechanism: Conditions & Applications [allen.in]

- 7. Reimer-Tiemann Reaction | JEE Chemistry | JEE Main | JEE Advanced [unacademy.com]

- 8. hkasme.org [hkasme.org]

- 9. Gattermann Aldehyde Synthesis (Chapter 52) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 10. Gattermann reaction - Wikipedia [en.wikipedia.org]

- 11. Vilsmeier, A. and Haack, A. (1927) über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundarer und tertiarer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft, Serie B, 60, 119-122. - References - Scientific Research Publishing [scirp.org]

- 12. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 13. ijpcbs.com [ijpcbs.com]

- 14. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 15. researchgate.net [researchgate.net]

- 16. lscollege.ac.in [lscollege.ac.in]

- 17. Vanillin [chemeurope.com]

- 18. Vanillin - Wikipedia [en.wikipedia.org]

- 19. Organic Syntheses Procedure [orgsyn.org]

- 20. US2795614A - Method of making para-aminobenzaldehyde - Google Patents [patents.google.com]

- 21. 2. Preparation of p-aminobenzaldehyde, and the mechanism of the reactions of sodium polysulphides with p-nitrotoluene - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 22. US5648551A - Process for the preparation of halobenzaldehydes - Google Patents [patents.google.com]

- 23. An Integrated Study on the Fading Mechanism of Malachite Green Industrial Dye for the Marquisette Curtain in the Studio of Cleansing Fragrance, the Palace Museum (Beijing) [mdpi.com]

- 24. Malachite green - Wikipedia [en.wikipedia.org]

- 25. Malachite Green: Definition, Synthesis, Properties and Applications [sciencedoze.com]

- 26. The Pharmaceutical Century - 1800 to 1919 [farmamol.web.uah.es]

- 27. nbinno.com [nbinno.com]

- 28. mdpi.com [mdpi.com]

The Industrial Versatility of 4-Octylbenzaldehyde: A Technical Guide for Advanced Applications

This in-depth technical guide explores the multifaceted industrial potential of 4-octylbenzaldehyde, a versatile aromatic aldehyde. For researchers, scientists, and drug development professionals, this document serves as a comprehensive resource, detailing its synthesis, properties, and diverse applications. We will delve into its role as a key building block in liquid crystals, a functional monomer in advanced polymers, a precursor to specialized surfactants, and a versatile intermediate in organic synthesis with potential applications in agrochemicals and pharmaceuticals.

Understanding 4-Octylbenzaldehyde: Physicochemical Properties

4-Octylbenzaldehyde, with the chemical formula C₁₅H₂₂O, is an organic compound characterized by a benzaldehyde molecule substituted with an octyl group at the para position. This structure imparts a unique combination of aromatic reactivity and aliphatic hydrophobicity, making it a valuable intermediate in various industrial syntheses.

| Property | Value | Source |

| Molecular Weight | 218.33 g/mol | |

| Appearance | Colorless to pale yellow liquid | |

| Odor | Distinctive aromatic | |

| Solubility | Low in water; soluble in organic solvents like ethanol and ether. | |

| Boiling Point | Not specified | |

| Melting Point | Not specified | |

| Density | Not specified |

Core Industrial Applications

The unique molecular architecture of 4-octylbenzaldehyde, featuring a reactive aldehyde group and a long hydrophobic alkyl chain, opens doors to a variety of industrial applications.

Liquid Crystal Synthesis: Engineering Mesomorphic Properties

4-Octylbenzaldehyde is a valuable precursor in the synthesis of thermotropic liquid crystals, particularly Schiff base (azomethine) derivatives. The rigid benzaldehyde core contributes to the formation of mesophases, while the flexible octyl chain influences the transition temperatures and the type of liquid crystalline phase observed.

The synthesis of these liquid crystals typically involves the condensation reaction of 4-octylbenzaldehyde with a substituted aniline. The resulting imine linkage extends the molecular length and rigidity, which are crucial for the formation of liquid crystalline phases. The length of the alkyl chain on the aniline can be varied to create a homologous series, allowing for the fine-tuning of mesomorphic properties.

Experimental Protocol: Synthesis of N-(4-octylbenzylidene)-4-alkylanilines

This protocol outlines a general procedure for the synthesis of a homologous series of Schiff base liquid crystals from 4-octylbenzaldehyde.

Materials:

-

4-Octylbenzaldehyde

-

4-n-Alkylaniline (e.g., 4-butylaniline, 4-hexylaniline)

-

Absolute Ethanol

-

Glacial Acetic Acid (catalyst)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and hotplate

-

Büchner funnel and filter paper

Procedure:

-

In a round-bottom flask, dissolve 1 equivalent of 4-octylbenzaldehyde in a minimal amount of absolute ethanol.

-

To this solution, add an equimolar amount of the desired 4-n-alkylaniline.

-

Add a few drops of glacial acetic acid to catalyze the reaction.

-

Reflux the mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature to induce crystallization of the product.

-

Collect the crude product by vacuum filtration and wash with a small amount of cold ethanol.

-

Purify the product by recrystallization from a suitable solvent, such as ethanol.

-

Characterize the final product using techniques like FTIR, ¹H NMR, and differential scanning calorimetry (DSC) to determine the phase transition temperatures.

Synthesis of N-(4-octylbenzylidene)-4-alkylanilines.

Advanced Polymers: Synthesis of Poly(azomethine)s

The difunctional nature of 4-octylbenzaldehyde (when reacted to form a dialdehyde derivative) or its reaction with diamines allows for its use as a monomer in the synthesis of poly(azomethine)s. These polymers, containing the -C=N- linkage in their backbone, are known for their thermal stability, and some exhibit semiconducting and liquid crystalline properties.

The synthesis of poly(azomethine)s from 4-octylbenzaldehyde can be achieved through a polycondensation reaction with aromatic diamines. The octyl side chains can enhance the solubility of the resulting polymer in organic solvents, a common challenge in the processing of rigid-rod polymers.

Experimental Protocol: Synthesis of Poly(azomethine) from a 4-Octylbenzaldehyde Derivative and Diamine

This protocol describes a general method for the synthesis of a poly(azomethine). For this example, we will consider the reaction of a conceptual dialdehyde derived from 4-octylbenzaldehyde with p-phenylenediamine.

Materials:

-

Bis(4-formylphenyl)octane (a conceptual dialdehyde derived from 4-octylbenzaldehyde)

-

p-Phenylenediamine

-

N,N-Dimethylacetamide (DMAc)

-

Lithium Chloride (LiCl)

-

Nitrogen atmosphere

-

Standard polymerization glassware

Procedure:

-

In a dry, nitrogen-purged flask equipped with a mechanical stirrer, add equimolar amounts of the dialdehyde and p-phenylenediamine.

-

Add DMAc containing a catalytic amount of LiCl to dissolve the monomers.

-

Heat the reaction mixture to a temperature of 120-140°C with continuous stirring under a nitrogen atmosphere.

-

Maintain the reaction for 24-48 hours. The viscosity of the solution will increase as the polymer forms.

-

Precipitate the polymer by pouring the cooled reaction mixture into a non-solvent like methanol.

-

Filter the polymer, wash it thoroughly with methanol, and dry it under vacuum.

-

Characterize the polymer's structure, molecular weight, and thermal properties using techniques such as FTIR, NMR, GPC, and TGA.

Polycondensation for Poly(azomethine) Synthesis.

Surfactant Intermediate: A Hydrophobic Building Block

The molecular structure of 4-octylbenzaldehyde, possessing a significant hydrophobic octyl tail and a reactive aldehyde head, makes it a potential intermediate in the synthesis of specialty nonionic surfactants. The aldehyde group can be chemically modified to introduce a hydrophilic head group.

For instance, the aldehyde can be reduced to an alcohol, which can then be ethoxylated to create a nonionic surfactant. Alternatively, the aldehyde can undergo a reaction with a polyol to form an acetal, which can then be further functionalized. The long octyl chain provides the necessary hydrophobicity for surfactant activity. While specific industrial processes for this application are not widely documented, the chemical principles support this potential use.

Intermediate in Organic Synthesis

Benzaldehyde and its derivatives are fundamental building blocks in organic synthesis, and 4-octylbenzaldehyde is no exception. It can be used as a starting material for the synthesis of a wide range of organic compounds, with potential applications in:

-

Agrochemicals: Benzaldehyde derivatives are used as intermediates in the synthesis of some pesticides and herbicides.[1] The octyl group could be leveraged to increase the lipophilicity of the final active ingredient, potentially enhancing its efficacy.

-

Pharmaceuticals: While direct applications of 4-octylbenzaldehyde in drug synthesis are not prominent in the literature, benzaldehyde derivatives are key intermediates in the production of various active pharmaceutical ingredients (APIs).[2] The lipophilic nature of the octyl group could be explored in the design of new drug candidates to improve their membrane permeability.

Potential in Antimicrobial Applications

Schiff bases derived from benzaldehyde derivatives have been shown to exhibit a broad spectrum of biological activities, including antibacterial and antifungal properties. The imine group (-C=N-) is often crucial for this activity.

By reacting 4-octylbenzaldehyde with various amines, a library of Schiff bases can be synthesized. The long octyl chain may enhance the compounds' ability to penetrate the lipid-rich cell membranes of microorganisms, potentially leading to increased antimicrobial efficacy.

Anticipated Antimicrobial Efficacy:

While specific MIC (Minimum Inhibitory Concentration) values for 4-octylbenzaldehyde-derived Schiff bases are not available in the reviewed literature, studies on similar compounds suggest that they could be effective against a range of Gram-positive and Gram-negative bacteria, as well as some fungal strains. Further research is needed to quantify the antimicrobial activity of these specific derivatives.

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling 4-octylbenzaldehyde. Based on available safety data sheets for similar compounds, it may cause skin and eye irritation. It is recommended to handle this compound in a well-ventilated area and to use appropriate personal protective equipment (PPE), including gloves and safety glasses.

Conclusion and Future Outlook

4-Octylbenzaldehyde is a versatile chemical intermediate with significant potential in several industrial sectors. Its unique combination of a reactive aldehyde group and a long hydrophobic chain makes it a valuable building block for the synthesis of advanced materials and specialty chemicals. While its applications in liquid crystals and as a general organic intermediate are more established through analogy with similar compounds, its potential in the fields of advanced polymers, specialty surfactants, and antimicrobial agents warrants further investigation.

For researchers and drug development professionals, 4-octylbenzaldehyde offers a platform for the design and synthesis of novel molecules with tailored properties. Future research should focus on synthesizing and characterizing a broader range of derivatives and quantifying their performance in the applications outlined in this guide. This will undoubtedly unlock the full industrial potential of this promising aromatic aldehyde.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 2734685, 4-octylbenzaldehyde. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025, December 20). The Chemistry Behind Agrochemicals: Utilizing 4-Nitrobenzaldehyde as a Key Intermediate. [Link]

Sources

An In-Depth Technical Guide to 4-Octylbenzaldehyde: Properties, Synthesis, and Applications

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Octylbenzaldehyde is an aromatic aldehyde distinguished by a C8 alkyl chain at the para position of the benzene ring. This structure confers significant lipophilicity while retaining the versatile reactivity of the aldehyde functional group. This guide provides a comprehensive technical overview of its chemical properties, outlines a robust synthetic methodology, discusses its spectroscopic signature, and explores its potential applications in advanced materials and chemical synthesis. The information herein is synthesized to provide researchers with the foundational knowledge required for its effective use and further investigation.

Chemical Identity and Properties

The core structure of 4-octylbenzaldehyde consists of a benzaldehyde molecule substituted with an n-octyl group. This combination dictates its physical and chemical behavior, particularly its solubility and reactivity profile.

Structural Formula and Core Identifiers

The fundamental identifiers for 4-octylbenzaldehyde are summarized below, providing a clear basis for its identification in chemical databases and regulatory documents.

Table 1: Core Identifiers for 4-Octylbenzaldehyde

| Identifier | Value | Reference |

| IUPAC Name | 4-octylbenzaldehyde | [1][2] |

| CAS Number | 49763-66-8 | [1][2] |

| Molecular Formula | C₁₅H₂₂O | [1][2] |

| SMILES | CCCCCCCCC1=CC=C(C=C1)C=O | [1][2] |

| InChIKey | IHKVZPVHTKOSLW-UHFFFAOYSA-N | [1][2] |

Physicochemical Properties

The physicochemical properties of 4-octylbenzaldehyde are critical for predicting its behavior in various solvents and reaction conditions. The long alkyl chain renders it highly soluble in nonpolar organic solvents.

Table 2: Key Physicochemical Data for 4-Octylbenzaldehyde

| Property | Value | Reference |

| Molecular Weight | 218.33 g/mol | [1] |

| Physical Form | Liquid | [2] |

| Color | Yellow | [2] |

| XLogP3 | 5.2 | [1] |

| Topological Polar Surface Area | 17.1 Ų | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 1 | [1] |

| Rotatable Bond Count | 8 | [1] |

| Refractive Index | 1.5100 to 1.513 | [2] |

Synthesis and Mechanistic Insights

The synthesis of para-substituted benzaldehydes can be approached through several established organic chemistry pathways. For 4-octylbenzaldehyde, a highly efficient and versatile method is the Suzuki-Miyaura cross-coupling reaction. This method is favored for its high functional group tolerance, allowing the aldehyde moiety to remain intact, and its typically high yields.

Proposed Synthetic Protocol: Suzuki-Miyaura Cross-Coupling

This protocol details the synthesis of 4-octylbenzaldehyde from commercially available starting materials: 4-bromobenzaldehyde and n-octylboronic acid.

Causality Behind Experimental Choices:

-

Catalyst: A palladium catalyst, such as Pd(PPh₃)₄, is chosen for its proven efficacy in C-C bond formation between aryl halides and boronic acids.

-

Base: An inorganic base like potassium carbonate is required to activate the boronic acid for transmetalation to the palladium center.

-

Solvent System: A mixture of an organic solvent (e.g., toluene or dioxane) and water is used. The organic phase dissolves the reactants, while the aqueous phase dissolves the base and facilitates the catalytic cycle.

Experimental Protocol:

-

Reactor Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 4-bromobenzaldehyde (10 mmol, 1.85 g) and n-octylboronic acid (12 mmol, 1.90 g).

-

Solvent and Reagent Addition: Add toluene (50 mL), ethanol (10 mL), and an aqueous solution of 2M potassium carbonate (20 mL).

-

Inert Atmosphere: Purge the system with nitrogen for 15-20 minutes to remove oxygen, which can deactivate the palladium catalyst.

-

Catalyst Introduction: Add tetrakis(triphenylphosphine)palladium(0) (0.2 mmol, 231 mg) to the reaction mixture under a positive nitrogen flow.

-

Reaction: Heat the mixture to 90°C and maintain vigorous stirring for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, transfer the mixture to a separatory funnel. Add 50 mL of diethyl ether and 50 mL of water. Shake and separate the layers.

-

Extraction: Extract the aqueous layer twice more with 30 mL portions of diethyl ether.

-

Washing: Combine the organic layers and wash with 50 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil via column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient (e.g., 98:2), to yield pure 4-octylbenzaldehyde.

Visualization of Synthetic Workflow

The following diagram illustrates the key steps in the proposed Suzuki-Miyaura synthesis.

Caption: Suzuki-Miyaura synthesis workflow for 4-octylbenzaldehyde.

Spectroscopic Characterization Profile

While direct experimental spectra require laboratory analysis, the structural features of 4-octylbenzaldehyde allow for a reliable prediction of its key spectroscopic signals.

-

¹H NMR: The spectrum will be characterized by a distinct aldehyde proton singlet between δ 9.9-10.1 ppm. Aromatic protons will appear as two doublets in the δ 7.4-7.9 ppm region, characteristic of a 1,4-disubstituted benzene ring. The benzylic protons (CH₂) adjacent to the ring will be a triplet around δ 2.7 ppm. The remaining aliphatic protons of the octyl chain will appear as multiplets between δ 1.2-1.7 ppm, with the terminal methyl group as a triplet around δ 0.9 ppm.

-

¹³C NMR: The aldehyde carbon will be highly deshielded, appearing around δ 192 ppm. Aromatic carbons will be observed in the δ 129-148 ppm range. The carbons of the alkyl chain will be found upfield, between approximately δ 14-36 ppm.

-

Infrared (IR) Spectroscopy: A strong, sharp carbonyl (C=O) stretch for the aldehyde will be prominent around 1700-1710 cm⁻¹. Two weaker C-H stretching bands for the aldehyde will be visible around 2720 cm⁻¹ and 2820 cm⁻¹. Aliphatic C-H stretches from the octyl group will appear just below 3000 cm⁻¹ (2850-2960 cm⁻¹), and aromatic C=C stretching vibrations will be present in the 1580-1610 cm⁻¹ region.

Reactivity and Potential Applications

The dual nature of 4-octylbenzaldehyde—a reactive aldehyde and a lipophilic aromatic—opens avenues for its use in several specialized fields. Its reactivity is dominated by the aldehyde group, which can undergo:

-

Oxidation to 4-octylbenzoic acid.

-

Reduction to 4-octylbenzyl alcohol.

-

Reductive amination to form various secondary and tertiary amines.

-

Wittig and related olefination reactions to form substituted styrenes.

-

Formation of Schiff bases by condensation with primary amines.

The long octyl chain imparts significant nonpolar character, suggesting potential applications as:

-

An intermediate in liquid crystal synthesis, where the rigid aromatic core and flexible alkyl chain are desirable motifs.

-

A precursor for specialty surfactants or polymers, leveraging the lipophilic tail and the reactive aldehyde "head."

-

A component in fragrance formulations, where its high molecular weight would make it a base note with low volatility.[3][4]

-

A building block in drug discovery for creating lipophilic analogs of pharmacologically active molecules to improve membrane permeability.

Safety, Handling, and Storage

Proper handling of 4-octylbenzaldehyde is essential to ensure laboratory safety.

-

Hazard Identification: The compound is classified as a skin sensitizer and may cause an allergic skin reaction.[1]

-

Personal Protective Equipment (PPE): Wear tightly fitting safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[5] If handling larger quantities or if aerosols may be generated, respiratory protection may be necessary.[5]

-

Handling: Handle in a well-ventilated area or a chemical fume hood.[5] Avoid contact with skin, eyes, and clothing.[6] Avoid breathing vapors or mists.[5]

-

Storage: Store in a cool, dry, and well-ventilated place away from sources of ignition.[6] Keep the container tightly closed. It should be stored away from incompatible materials such as strong oxidizing agents.[6]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.[5]

Conclusion

4-Octylbenzaldehyde is a valuable chemical intermediate whose utility is derived from the synergistic combination of its reactive aldehyde functionality and its lipophilic octyl chain. A firm understanding of its properties, a reliable synthetic route such as the Suzuki-Miyaura coupling, and adherence to strict safety protocols are paramount for its successful application in research and development. Its potential as a precursor for liquid crystals, specialty polymers, and other advanced materials makes it a compound of significant interest for further scientific exploration.

References

- ECHEMI. (n.d.). 4-Octylbenzaldehyde SDS, 49763-66-8 Safety Data Sheets.

- National Center for Biotechnology Information. (n.d.). Benzaldehyde, 4-octyl-. PubChem.

- Fisher Scientific. (2024, March 29). SAFETY DATA SHEET.

- Thermo Fisher Scientific. (2010, November 16). SAFETY DATA SHEET.

- Capot Chemical Co., Ltd. (n.d.). MSDS of 4-(Octyloxy)benzaldehyde.

- MilliporeSigma. (2024, May 16). SAFETY DATA SHEET.

- National Center for Biotechnology Information. (n.d.). p-(Octyloxy)benzaldehyde. PubChem.

- Guidechem. (n.d.). 4-Methylbenzaldehyde 104-87-0 wiki.

- NIST. (n.d.). Benzaldehyde, 4-methyl-. NIST WebBook.

- ResearchGate. (n.d.). (PDF) Synthesis of 4-Isobutylbenzaldehyde an Important Intermediate for the Fragrance (+)- and (-)-Silvial®.

- Chemical Processing. (n.d.). Understanding Specialty Chemical Applications of 4-Methylbenzaldehyde.